1,2-Bis(4-pyridyl)hydrazine
Overview
Description
1,2-Bis(4-pyridyl)hydrazine (bphy) is a flexible ligand that has been utilized in the construction of various coordination polymers. It is often generated in situ through the reduction of 4,4'-azopyridine (azpy) under solvothermal conditions. This ligand is known for its ability to form porous structures with potential applications in gas sorption and separation due to its coordination versatility and the presence of nitrogen donors capable of interacting with guest molecules .
Synthesis Analysis
The synthesis of bphy-containing coordination polymers typically involves solvothermal reactions where metal salts and benzenedicarboxylic acids react with azpy. The in situ reduction of azpy to bphy is a critical step in the formation of these polymers. Controlled solvothermal experiments and analyses such as LC-MS and single-crystal structures have confirmed the reduction process. The resulting coordination polymers exhibit diverse structures and topologies, including two-fold interpenetrated frameworks .
Molecular Structure Analysis
The molecular structures of the coordination polymers formed by bphy are characterized by their
Scientific Research Applications
Self-Assembled Metalla-Rectangles and Antitumor Activity
1,2-Bis(4-pyridyl)hydrazine has been utilized in the synthesis of arene-Ru based molecular-rectangles. These molecular-rectangles have shown potential in antitumor activity, particularly against liver, lung, and gastric cancer human cell lines. Their ability to inhibit cell cycle progression highlights their potential in cancer therapy (Vajpayee et al., 2013).
Corrosion Inhibition Efficiency
Research has explored the relationship between corrosion inhibition efficiency and molecular structure, using derivatives of 1,2-Bis(4-pyridyl)hydrazine. These studies are crucial in understanding how these compounds can be used to prevent corrosion in various industrial applications (Belghiti et al., 2019).
Vibrational Spectra and Detonation Properties
Investigations into the thermal stability and pyrolysis mechanism of 1,2-Bis(2,4,6-trinitrophenyl)hydrazine, a derivative of 1,2-Bis(4-pyridyl)hydrazine, have provided insights into its vibrational spectra, detonation properties, and pyrolysis mechanism. Such studies are significant in the field of energetic materials (Li Xiao-hong et al., 2012).
Inhibitors of Ribonucleoside Diphosphate Reductase
Derivatives of 1,2-Bis(4-pyridyl)hydrazine have been synthesized and tested as inhibitors of ribonucleoside diphosphate reductase, an enzyme involved in DNA synthesis. This research is crucial for developing novel chemotherapeutic agents (Sarel et al., 1999).
Solvothermal Generation and Crystal Engineering
Studies on the solvothermal generation of 1,2,4-triazolates from organonitrile and hydrazine hydrate, including derivatives of 1,2-Bis(4-pyridyl)hydrazine, contribute significantly to the field of crystal engineering and material sciences (Cheng et al., 2007).
pH Sensor Development
The development of pH sensors using derivatives of 1,2-Bis(4-pyridyl)hydrazine, such as BOPHY dyes, showcases the application of this compound in analytical chemistry and environmental monitoring (Jiang et al., 2015).
Supramolecular Assemblies in Organic Chemistry
1,2-Bis(4-pyridyl)hydrazine is used in the creation of supramolecular assemblies, a critical area in organic chemistry and nanotechnology. These assemblies have varied applications, from drug delivery systems to electronic devices (Arora & Pedireddi, 2003).
Safety And Hazards
Future Directions
1,2-Bis(4-pyridyl)hydrazine has been used in the synthesis of a novel Zn (II) coordination polymer . It has also been used in place of bpe/azoby to synthesize 1-dimensional coordination polymers . These studies suggest potential future directions for the use of 1,2-Bis(4-pyridyl)hydrazine in the synthesis of novel materials.
properties
IUPAC Name |
1,2-dipyridin-4-ylhydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-5-11-6-2-9(1)13-14-10-3-7-12-8-4-10/h1-8H,(H,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMNXXZKHSYCMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NNC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(4-pyridyl)hydrazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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